molecular formula C16H13NO2S B412067 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

Cat. No.: B412067
M. Wt: 283.3 g/mol
InChI Key: GOXYRPULFOIYSG-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone is a synthetic benzoxazole-thioether derivative of interest in medicinal chemistry and organic synthesis. This compound features a benzoxazole ring system, a privileged scaffold in drug discovery known for its wide range of biological activities . The molecular structure incorporates a sulfur linkage to an acetophenone moiety, making it a potential intermediate for the construction of more complex chemical entities. Research Applications and Value: Benzoxazole derivatives are extensively investigated for their pharmacological potential. This specific compound serves as a key precursor in organic synthesis; similar β-keto-sulfones are important intermediates for Michael and Knoevenagel reactions, as well as in the preparation of chalcones, vinyl sulfones, and various heterocyclic frameworks . In biomedical research, novel 2-arylbenzoxazole derivatives have demonstrated promising antiproliferative activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460) cells, with some compounds showing enhanced activity compared to reference drugs like etoposide . Furthermore, benzoxazole-based molecules exhibit significant antimicrobial properties , with notable efficacy against Gram-positive and Gram-negative bacteria, positioning them as candidates for developing new anti-infective agents . The benzoxazole core is also a structural element in compounds studied as elastase inhibitors, α-glucosidase inhibitors, and fluorescent probes . ATTENTION: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)14(18)10-20-16-17-13-4-2-3-5-15(13)19-16/h2-9H,10H2,1H3

InChI Key

GOXYRPULFOIYSG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone (commonly referred to as Y511-9342) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer effects.

The molecular formula of this compound is C16H13N2O2S , with a molecular weight of 283.35 g/mol . The compound exhibits a logP value of 4.216 , indicating its lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC16H13N2O2S
Molecular Weight283.35 g/mol
LogP4.216
Polar Surface Area29.88 Ų
Hydrogen Bond Acceptors5

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazolinones with appropriate phenacyl derivatives under controlled conditions. The synthetic route may include steps such as condensation reactions and purification processes like crystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. A study utilizing tube dilution and paper disc techniques tested various derivatives against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Among the compounds tested, those with similar structures demonstrated notable antibacterial activity, suggesting that modifications in the benzoxazole moiety can enhance efficacy against pathogens .

Anticancer Activity

Preliminary studies have also suggested potential anticancer activity for this class of compounds. The mechanism may involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation. Specific derivatives have shown promise in inhibiting tumor growth in vitro, although further studies are needed to elucidate the precise mechanisms involved.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, derivatives similar to this compound were evaluated for their ability to inhibit microbial growth. The results indicated that certain modifications significantly enhanced their antibacterial properties against resistant strains .
  • Anticancer Screening : Another study focused on the anticancer potential of benzoxazole derivatives revealed that specific substitutions on the phenyl ring improved cytotoxicity against various cancer cell lines. These findings highlight the importance of structural optimization in developing effective therapeutic agents .

Comparison with Similar Compounds

Benzoxazole vs. Benzothiazole Derivatives

  • However, its primary application is in organic synthesis rather than antimicrobial activity .
  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone: The chloro substituent further augments electronic effects, though biological data remain unreported .

Benzoxazole vs. Benzimidazole Derivatives

  • 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone: The benzimidazole core (two nitrogen atoms) may alter hydrogen-bonding capabilities compared to benzoxazole.

Key Research Findings

  • Antifungal Mechanism : Benzoxazole derivatives disrupt ergosterol biosynthesis and mitochondrial respiration in Candida spp., akin to azoles but without cross-resistance to amphotericin B .
  • Substituent Influence : Halogenated aryl groups (e.g., Br, Cl) enhance antifungal activity compared to alkyl substituents (e.g., methyl), likely due to increased electrophilicity and membrane interaction .
  • Heterocycle Impact : Benzothiazole derivatives prioritize synthetic utility, while benzoxazoles balance reactivity and bioactivity. Benzimidazoles may target distinct pathways due to altered hydrogen-bonding motifs .

Preparation Methods

Reaction Mechanism and Optimization

The reaction exploits the nucleophilicity of the thiol group in 2-mercaptobenzoxazole, which displaces bromide from α-bromo-4-methylacetophenone. Key parameters include:

  • Base selection : Sodium carbonate (Na₂CO₃) is preferred over stronger bases like NaOH to minimize side reactions such as hydrolysis of the ketone group.

  • Solvent system : A 1:1 ethanol-water mixture enhances solubility of both reactants while facilitating easy product isolation.

  • Stoichiometry : A 1:1 molar ratio of 2-mercaptobenzoxazole to α-bromo-4-methylacetophenone prevents oligomerization.

Representative procedure :

  • Dissolve 2-mercaptobenzoxazole (3 mmol) and Na₂CO₃ (4.5 mmol) in 15 mL ethanol and 15 mL H₂O.

  • Stir at 25°C for 30 min to deprotonate the thiol.

  • Add α-bromo-4-methylacetophenone (3 mmol) dropwise.

  • Monitor by TLC (hexane:ethyl acetate = 3:1) until completion (~1 h).

  • Quench with 1 M HCl (100 mL) containing ice, filter, and recrystallize from petroleum ether.

Yield : 82–89% (white needles, m.p. 397–398 K).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times from hours to minutes. A modified protocol using dimethylformamide (DMF) as solvent and triethylamine (Et₃N) as base achieves 90% yield in 15 min at 100°C. However, this method requires careful temperature control to avoid ketone degradation.

Solid-Phase Synthesis

Immobilizing 2-mercaptobenzoxazole on Wang resin enables a recyclable system, though yields drop to 65–70% due to incomplete functional group accessibility.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):
    δ 7.86–7.21 (m, 9H, aromatic), 4.58 (s, 2H, SCH₂CO), 2.42 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 126 MHz):
    δ 194.1 (C=O), 164.3 (C=N), 148.9–109.6 (aromatic carbons), 37.3 (SCH₂), 21.7 (CH₃).

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 1671 (C=O stretch)

  • 1593 (C=N benzoxazole)

  • 738 (C-S-C bending)

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals critical structural features:

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)4.8580(2)
b (Å)14.0780(5)
c (Å)18.6840(7)
Dihedral angle*9.91°

*Between benzoxazole and 4-methylphenyl rings.

Notably, the crystal packing exhibits:

  • C–H···N interactions (2.83 Å) forming zigzag chains along the a-axis.

  • π–π stacking (3.80 Å) between benzoxazole rings.

Purity Assessment and Challenges

Common Impurities

  • Unreacted α-bromo-4-methylacetophenone : Detected via GC-MS at m/z 213 [M+H]⁺.

  • Oxidation products : Thioether to sulfone conversion (<5%) under prolonged air exposure.

Recrystallization Optimization

Petroleum ether (60–80°C fraction) outperforms ethanol or acetone, yielding 99.5% purity (HPLC, C18 column, acetonitrile:H₂O = 70:30).

Scalability and Industrial Relevance

Pilot-scale batches (10 kg) using the Na₂CO₃/EtOH–H₂O system show consistent yields (85±2%) with an E-factor of 8.2, indicating moderate environmental impact .

Q & A

Q. How can alkylation reaction conditions be optimized for synthesizing derivatives of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-methylphenyl)ethanone?

Alkylation of benzoxazole thiols with α-bromo ketones is a common synthetic route. For example, using 2-bromo-1-(4-methoxyphenyl)ethanone with a thiadiazole thiol achieved a 91% yield in acetone under reflux with K₂CO₃ as a base . Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate ion.
  • Stoichiometry : A 1.2:1 molar ratio of alkylating agent to thiol ensures complete reaction.
  • pH control : Maintain pH >10 to deprotonate the thiol group.
  • Monitoring : TLC or HPLC tracks reaction progress to avoid over-alkylation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H NMR : Aromatic protons (δ 7.99–8.01 ppm) and methyl groups (δ 2.34–2.38 ppm) confirm substitution patterns .
  • X-ray crystallography : Resolves bond lengths (e.g., C–S: ~1.76 Å) and dihedral angles between benzoxazole and aryl groups .
  • Elemental analysis : Validates purity (e.g., C: 46.67% observed vs. 46.96% calculated) .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 282 [M+1]⁺) .

Advanced Research Questions

Q. How does crystal packing influence the solid-state reactivity of this compound?

X-ray studies reveal π-π stacking (3.5 Å distance) between benzoxazole and aryl moieties, stabilizing the lattice and reducing molecular mobility . To enhance reactivity:

  • Introduce bulky substituents (e.g., chlorine or ethyl groups) to disrupt packing.
  • Use mechanochemical grinding to induce defects and increase surface reactivity.

Q. What computational methods predict the electronic properties of the benzoxazole sulfanyl group?

  • DFT calculations (B3LYP/6-31G* level): Model HOMO-LUMO gaps (~4.5 eV for benzoxazole derivatives) and charge distribution, highlighting electron-withdrawing effects of the sulfanyl group .
  • Molecular dynamics (MD) simulations : Assess solvation effects on reactivity (e.g., in DMSO vs. water) over 100-ns trajectories.

Q. How can environmental persistence of this compound be assessed?

Follow OECD 308 guidelines :

  • Aquatic systems : Incubate in water/sediment mixtures under aerobic/anaerobic conditions.
  • Analytical methods : LC-MS/MS quantifies degradation products (LOQ: 0.1 ng/mL).
  • Hydrolysis studies : Test stability at pH 4–9 (25–50°C) to identify cleavage pathways (e.g., sulfanyl group hydrolysis).

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data?

  • Orthogonal assays : Compare surface plasmon resonance (SPR) binding affinity with cell viability assays (e.g., MTT).
  • Solubility optimization : Replace hydrophobic groups (e.g., methyl) with hydrophilic moieties (e.g., hydrazine derivatives), improving bioavailability .
  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and tissue distribution via IV/PO dosing in rodent models.

Methodological Notes

  • Synthetic contradictions : Discrepancies in yields may arise from trace moisture in solvents; use molecular sieves or anhydrous conditions.
  • X-ray data limitations : Low data-to-parameter ratios (<15:1) in crystallography require validation via R-factor convergence (e.g., R < 0.05) .
  • Environmental modeling : Use EPI Suite or TEST software to predict logP (e.g., ~3.2) and bioaccumulation potential .

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